1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)-
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Overview
Description
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This specific compound is characterized by its unique structure, which includes two isobutyl groups attached to the benzodiazepine core.
Preparation Methods
The synthesis of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with ketones or aldehydes under acidic or basic conditions. For example, the reaction of o-phenylenediamine with acetone in the presence of a catalyst such as BiCl3 can yield the desired benzodiazepine . Industrial production methods often involve one-pot synthesis techniques, which are efficient and environmentally friendly. These methods typically use catalytic systems like γ-Fe2O3@SiO2/Ce(OTf)3 in ethanol at ambient temperature .
Chemical Reactions Analysis
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by other nucleophiles.
Cyclization: The compound can form cyclic structures through intramolecular reactions, often catalyzed by acids or bases.
Scientific Research Applications
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicine: Benzodiazepines are widely used in the treatment of anxiety, epilepsy, and other neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- involves its interaction with the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, which is responsible for its anxiolytic and sedative properties .
Comparison with Similar Compounds
1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)- can be compared with other benzodiazepines such as:
1H-2,3-dihydro-2,2,4-trimethyl-1,5-benzodiazepine: This compound has a similar structure but lacks the isobutyl groups.
2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: This compound has phenyl groups instead of isobutyl groups, leading to different pharmacological properties.
The unique structure of 1H-1,5-Benzodiazepine, 2,3-dihydro-2-methyl-2,4-bis(2-methylpropyl)-, with its isobutyl groups, contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
710355-59-2 |
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Molecular Formula |
C18H28N2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-methyl-2,4-bis(2-methylpropyl)-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C18H28N2/c1-13(2)10-15-12-18(5,11-14(3)4)20-17-9-7-6-8-16(17)19-15/h6-9,13-14,20H,10-12H2,1-5H3 |
InChI Key |
YRTOZCXXPVSZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2NC(C1)(C)CC(C)C |
Origin of Product |
United States |
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